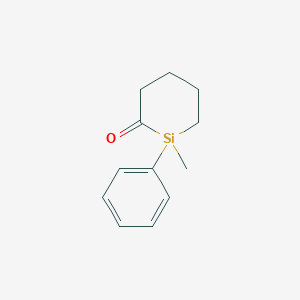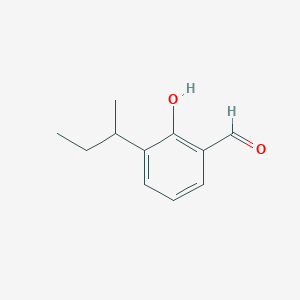
2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate: is a complex organic compound with a unique structure. Let’s break it down:
- The quinoline core consists of a bicyclic aromatic ring system.
- The heptyl group (a seven-carbon alkyl chain) is attached to one of the phenyl rings.
- The p-tolyl group (a methyl group substituted on a toluene ring) is also part of the structure.
- The oxoethyl group (a carbonyl group attached to an ethyl chain) adds further complexity.
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:
-
Friedländer Synthesis
- This classic method involves the condensation of aniline derivatives with β-ketoesters.
- In the case of our compound, an appropriate aniline (such as 4-heptylaniline) reacts with 6-methyl-2-(p-tolyl)quinoline-4-carboxylic acid.
- The reaction proceeds via cyclization and subsequent esterification to form the target compound.
-
Heterocyclic Synthesis
- Another approach is to synthesize the quinoline core first and then introduce the substituents.
- The quinoline ring can be prepared through various cyclization reactions, such as the Skraup synthesis or Povarov reaction.
- The heptyl and p-tolyl groups can then be added using standard organic chemistry techniques.
Industrial Production
While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are crucial considerations.
Analyse Des Réactions Chimiques
Reactivity
Oxidation: The compound contains an electron-rich quinoline ring, making it susceptible to oxidation reactions.
Substitution: The heptyl and p-tolyl groups can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (oxoethyl) is possible.
Common Reagents and Major Products
Oxidation: Reagents like potassium permanganate or chromic acid can oxidize the quinoline ring.
Substitution: Alkyl halides or aryl halides can introduce new substituents.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.
Applications De Recherche Scientifique
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer effects.
Chemical Biology: Researchers study its interactions with biological targets.
Materials Science: Its unique structure could inspire novel materials.
Mécanisme D'action
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or signaling pathways. Further studies are needed to elucidate its effects.
Comparaison Avec Des Composés Similaires
: Example reference. : Another reference.
Propriétés
Numéro CAS |
355429-18-4 |
|---|---|
Formule moléculaire |
C33H35NO3 |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
[2-(4-heptylphenyl)-2-oxoethyl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C33H35NO3/c1-4-5-6-7-8-9-25-13-17-27(18-14-25)32(35)22-37-33(36)29-21-31(26-15-10-23(2)11-16-26)34-30-19-12-24(3)20-28(29)30/h10-21H,4-9,22H2,1-3H3 |
Clé InChI |
OOQIKPPBINGRIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12052446.png)


![Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate, AldrichCPR](/img/structure/B12052465.png)
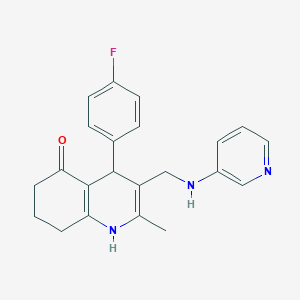
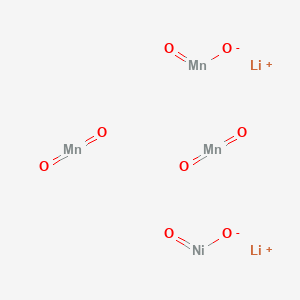
![1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12052478.png)
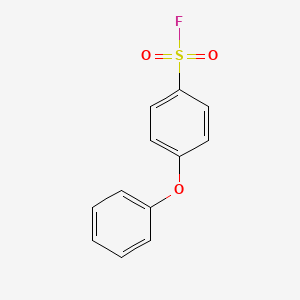
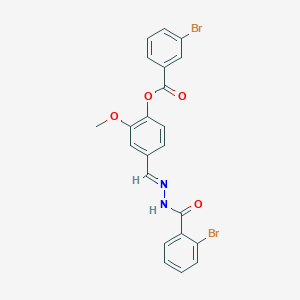

![3-({1-Hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12052505.png)
